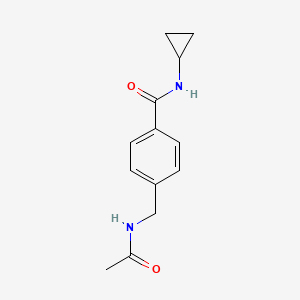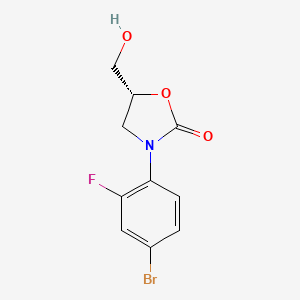
(R)-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a hydroxymethyl group, and an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromine and Fluorine Atoms: Halogenation reactions are used to introduce the bromine and fluorine atoms onto the phenyl ring. This can be done using reagents such as bromine or N-bromosuccinimide (NBS) for bromination, and fluorine gas or other fluorinating agents for fluorination.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of ®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can undergo reduction to form the corresponding amino alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and other diseases.
Organic Synthesis: The compound serves as a chiral auxiliary or intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of halogenated compounds with biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis or interacting with specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(4-Chloro-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one: Similar structure with a chlorine atom instead of bromine.
®-3-(4-Bromo-2-chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one: Similar structure with a chlorine atom instead of fluorine.
®-3-(4-Bromo-2-fluorophenyl)-5-(methyl)oxazolidin-2-one: Similar structure with a methyl group instead of hydroxymethyl.
Uniqueness
®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring and the presence of a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H9BrFNO3 |
|---|---|
Poids moléculaire |
290.09 g/mol |
Nom IUPAC |
(5R)-3-(4-bromo-2-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO3/c11-6-1-2-9(8(12)3-6)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m1/s1 |
Clé InChI |
QUXCNMHZOLALCD-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@@H](OC(=O)N1C2=C(C=C(C=C2)Br)F)CO |
SMILES canonique |
C1C(OC(=O)N1C2=C(C=C(C=C2)Br)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14892067.png)
![(S)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B14892076.png)

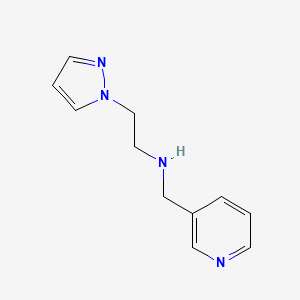
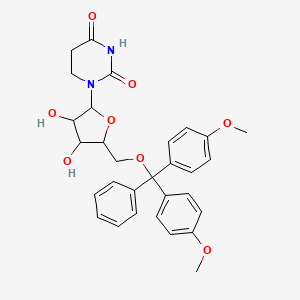
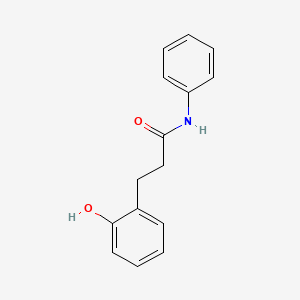
![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
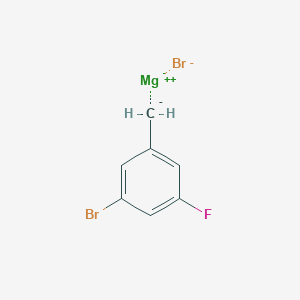
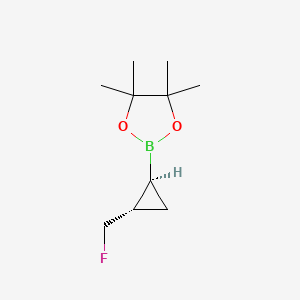
![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)


